Azulene
Overview
Description
Azulene is an aromatic organic compound and an isomer of naphthalene. Unlike naphthalene, which is colorless, this compound is known for its distinctive deep blue color. The name “this compound” is derived from the Spanish word “azul,” meaning blue. This compound has a unique structure consisting of fused five-membered and seven-membered rings, which contributes to its aromatic properties .
Scientific Research Applications
Azulene and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Azulene and its derivatives, including guaithis compound and chamthis compound, are aromatic hydrocarbons that possess unique chemical structures and interesting biological properties . They primarily target enzyme cyclooxygenase-2 (COX-2) , which plays a crucial role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . In addition, this compound derivatives stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Mode of Action
This compound exerts its anti-inflammatory effects through complex interactions with biological pathways . It inhibits the enzyme COX-2, thereby reducing the production of prostaglandins . Additionally, certain this compound derivatives stimulate macrophages to produce pro-inflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation . This action can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
It’s known that the therapeutic effect of this compound relies on photodynamic mechanisms .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . Moreover, the stimulation of macrophages to produce pro-inflammatory cytokines can lead to an immune response .
Safety and Hazards
Future Directions
Azulene has been studied for a hundred years, and new synthetic methods, reactivity, and physical properties continue to be discovered . The current research will influence the foundations of organic chemistry in the years to come and in practice will help harness the maximum potential of captured light energy .
Biochemical Analysis
Biochemical Properties
In medicine, the ingredients of these plants have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Cellular Effects
Azulene-based N-aryl nucleobases exhibit distinct morphologies with no cytotoxic effect toward the HEK293T cell line . The silver complex of the cytosine derivative, i.e., the silver nanocomposite (Ag–C-complex), has also been synthesized, showing antibacterial properties against Pseudomonas aeruginosa (PA14) .
Molecular Mechanism
In the case of 5,6-bromothis compound, it was found that this substance stimulates macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Metabolic Pathways
This compound is involved in various biochemical processes, starting from the isoprene moiety . Examples of great importance in the animal world are carotenoids and vitamin A, which play a crucial role in numerous highly advanced biochemical processes in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azulene can be synthesized through various methods. One common method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another method involves the aromatization of hydro derivatives, such as the Ziegler-Hafner method, which starts with cyclopentadiene and annellates the seven-membered ring .
Industrial Production Methods: Industrial production of this compound often involves the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup . This method is scalable and has been demonstrated to be effective for producing this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Azulene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, this compound can undergo Friedel-Crafts-like substitutions.
Nucleophilic Addition: The five-membered ring of this compound is nucleophilic and can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and Lewis acids.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Major Products:
Electrophilic Substitution: Products include halogenated azulenes and other substituted derivatives.
Nucleophilic Addition: Products include various this compound derivatives with functional groups added to the five-membered ring.
Comparison with Similar Compounds
Azulene is unique compared to other aromatic compounds due to its fused five-membered and seven-membered ring structure. Similar compounds include:
Naphthalene: An isomer of this compound, but colorless and lacks the unique ring structure of this compound.
Bicyclo[3.1.0]hexa-1,3,5-triene: Another aromatic compound with a fused ring structure, but not as widely studied or utilized as this compound.
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
azulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNKYGDVFVPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Record name | azulene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azulene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-56-7 | |
Record name | Polyazulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059770 | |
Record name | Azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275-51-4 | |
Record name | Azulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | azulene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azulene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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